(1R,2R)-2-氨基环己醇

描述

Trans-2-Aminocyclohexanol is a compound that has been extensively studied due to its importance in various chemical and pharmaceutical applications. It serves as a building block for the synthesis of optically active substances and has been utilized in asymmetric catalysis, enzyme inhibition, and as a molecular switch in conformationally controlled systems .

Synthesis Analysis

The synthesis of trans-2-Aminocyclohexanol and its derivatives has been achieved through several methods. One approach involves the resolution of racemic mixtures using preferential crystallization or sequential use of chiral acids like mandelic acid, yielding enantiomers with high enantiomeric excess . Another method reported is the one-pot synthesis from trans-cyclohexane-1,2-dicarboxylic acid, which includes steps like cyclization, amide formation, and Hofmann-type degradation . Additionally, the synthesis of related compounds, such as trans-3-(6-substituted-9-purinyl)cyclohexanols, has been accomplished through condensation and ring closure reactions .

Molecular Structure Analysis

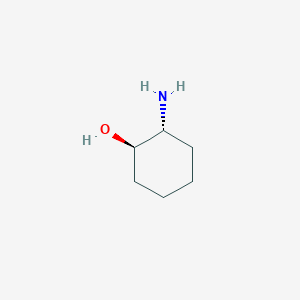

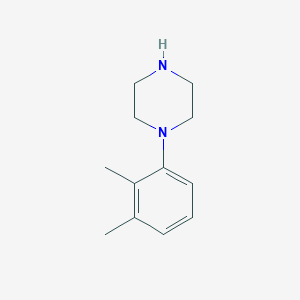

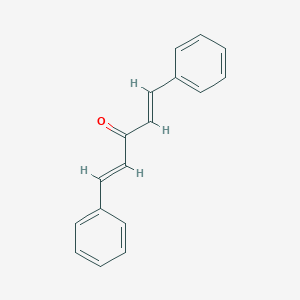

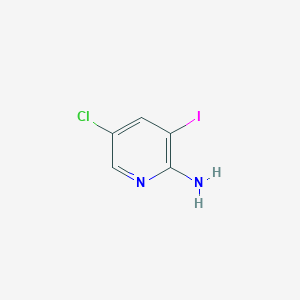

The molecular structure of trans-2-Aminocyclohexanol is characterized by the presence of an amino group and a hydroxyl group on a cyclohexane ring in a trans configuration. This structure is pivotal for its conformational behavior and reactivity. X-ray crystallography has been used to determine the configuration of related diacid components, which are precursors in the synthesis of trans-2-Aminocyclohexanol .

Chemical Reactions Analysis

Trans-2-Aminocyclohexanol undergoes various chemical reactions, including amine-nitrous acid reactions to yield hydroxy compounds and debenzylation to produce a variety of substituted derivatives . It has also been used in asymmetric phenyl transfer reactions and transfer hydrogenations, leading to products with high enantiomeric excess . Furthermore, its derivatives have been evaluated as enzyme inhibitors, demonstrating the versatility of this compound in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-2-Aminocyclohexanol are influenced by its chiral nature and the presence of functional groups. Protonation of the amino group leads to significant conformational changes due to intramolecular hydrogen bonding, which has been exploited in the design of pH-triggered molecular switches . The optically active forms of trans-2-Aminocyclohexanol have distinct optical rotations, which are consistent with theoretical calculations .

科学研究应用

有机合成中间体

反式-2-氨基环己醇: 用作有机化学合成中的中间体,特别是在合成功能化三胺中 .

不对称催化

该化合物用于可溶性大豆多糖催化的环氧化物的非对称胺化反应,这是制备对映体纯物质的重要过程 .

构象pH触发器

一系列的反式-2-氨基环己醇已经被合成并被探索为构象pH触发器。 这些化合物可以根据pH水平改变构象,这可以通过核磁共振波谱法监测 .

对映体分离

反式-2-氨基环己醇: 已被用于高效液相色谱 (HPLC) 中,使用冠醚柱进行对映体分离和直接检测 .

分子开关

安全和危害

属性

IUPAC Name |

(1R,2R)-2-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMCFTMVQORYJC-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310006 | |

| Record name | (1R,2R)-2-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

931-16-8, 6982-39-4 | |

| Record name | (1R,2R)-2-Aminocyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 2-amino-, (1R,2R)-rel- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2R)-2-aminocyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of trans-2-aminocyclohexanol?

A1: The molecular formula of trans-2-aminocyclohexanol is C6H13NO, and its molecular weight is 115.17 g/mol.

Q2: What are the key spectroscopic characteristics of trans-2-aminocyclohexanol?

A2: While specific spectroscopic data requires referencing individual publications, trans-2-aminocyclohexanol's structure can be confirmed using techniques like 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry. For instance, 1H NMR is particularly useful in analyzing the conformational equilibrium of the molecule, especially the characteristic signals of the -O-CH2-N- protons. [, ]

Q3: How does the conformational change in trans-2-aminocyclohexanol impact its applications?

A4: This pH-triggered conformational flip makes trans-2-aminocyclohexanol a valuable building block for designing pH-sensitive molecular systems. This property has been exploited in developing pH-responsive drug delivery systems like "fliposomes". These liposomes, containing trans-2-aminocyclohexanol-based amphiphiles, can rapidly release their cargo in response to a decrease in pH. [, , , , , ]

Q4: Can trans-2-aminocyclohexanol be utilized in catalysis?

A5: Yes, trans-2-aminocyclohexanol derivatives have been successfully employed as ligands in various catalytic reactions. For example, it serves as an effective ligand in palladium-catalyzed asymmetric allylic alkylation reactions. [] Furthermore, amino alcohols, including trans-2-aminocyclohexanol, are crucial in nickel-catalyzed Suzuki reactions, even enabling challenging cross-couplings of unactivated alkyl halides, including secondary alkyl chlorides, with arylboronic acids. []

Q5: Why is trans-2-aminocyclohexanol particularly interesting for asymmetric synthesis?

A6: As a chiral molecule, trans-2-aminocyclohexanol can be resolved into its enantiomers, (1R,2R)-2-aminocyclohexanol and (1S,2S)-2-aminocyclohexanol. These enantiomerically pure forms are valuable building blocks for synthesizing other chiral compounds. [, , , , ]

Q6: Are there examples of using trans-2-aminocyclohexanol in synthesizing complex molecules?

A6: Absolutely. Enantiomerically pure trans-2-aminocyclohexanol has been used in the synthesis of:

- Aminocyclitols: Utilizing enantiopure 7-azabicyclo[2.2.1]heptane-2-ol, cis- and trans-2-aminocyclohexanols are intermediates in the synthesis of dihydroconduramine E-1, and ent-conduramine F-1. []

- Sialyl Lewis X (SLex) mimetics: α-O-Fucosyl-(1R,2R)-2-aminocyclohexanol serves as a template in the synthesis of SLex mimetics, which are potential inhibitors of E-selectin. []

- Optically pure cyclometalated iridium(III) complex-peptide hybrids: These hybrids, synthesized from Δ- and Λ-Ir(tpyCO2H)3, are promising anticancer agents. []

Q7: Are there any considerations for the formulation of trans-2-aminocyclohexanol and its derivatives?

A9: Formulation strategies depend on the specific application. For instance, in drug delivery using liposomes, factors like lipid composition, particle size, and surface modifications are crucial for stability, drug encapsulation, and targeted delivery. [, , , ]

Q8: What is known about the safety and toxicology of trans-2-aminocyclohexanol?

A8: While specific toxicity data for this compound might be limited in the provided research, it's crucial to emphasize that any application, especially in drug development, demands thorough toxicological profiling and safety assessments.

Q9: What are potential future research directions for trans-2-aminocyclohexanol?

A9: Research on this compound can be expanded in several directions:

- Design and synthesis of novel derivatives: Exploring new derivatives with tailored pH sensitivity, improved bioavailability, and enhanced target specificity is promising for drug delivery applications. [, ]

- Computational modeling: Employing computational techniques like molecular dynamics simulations and quantum chemical calculations can provide insights into conformational dynamics, interactions with biological targets, and optimize the design of novel derivatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B150779.png)

![(1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B150799.png)